molecular formula C₁₆H₁₆Cl₃N B023446 Dasotraline hydrochloride CAS No. 675126-08-6

Dasotraline hydrochloride

Cat. No. B023446
CAS RN: 675126-08-6
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-DFIJPDEKSA-N
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Description

Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was under development by Sunovion for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Structurally, dasotraline is a stereoisomer of desmethylsertraline (DMS), which is an active metabolite of the marketed selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline (Zoloft) .


Synthesis Analysis

The synthesis of Dasotraline hydrochloride was performed in 10 steps from [14C]-succinic anhydride . Unlabeled dasotraline hydrochloride was synthesized from (S)-tetralone .


Molecular Structure Analysis

Dasotraline belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .


Chemical Reactions Analysis

Dasotraline pharmacokinetics were analyzed using data collected from 395 subjects after single or multiple oral dose administrations ranging from 0.2 to 36 mg .


Physical And Chemical Properties Analysis

Dasotraline has a molecular formula of C16H15Cl2N and a molar mass of 292.2 g/mol . It is soluble in DMSO at a concentration of ≥ 31 mg/mL .

Scientific Research Applications

Treatment of Binge-Eating Disorder

Dasotraline has been used in the treatment of patients with binge-eating disorder (BED). In a randomized, placebo-controlled, fixed-dose clinical trial, dasotraline showed significant improvement in reducing the number of binge-eating days per week . The study also found that dasotraline was generally safe and well-tolerated .

Treatment of Attention-Deficit/Hyperactivity Disorder

Dasotraline is a potent inhibitor of dopamine and norepinephrine transporters, which makes it a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) .

Pharmacokinetics Study

A study on the absorption, distribution, metabolism, and excretion of dasotraline in humans was conducted. The study found that dasotraline was slowly absorbed, and extensively metabolized by oxidation and subsequent phase II conjugations .

Safety and Tolerability

Dasotraline has been found to be generally safe and well-tolerated in clinical trials. The most common adverse events reported were insomnia, dry mouth, headache, decreased appetite, nausea, and anxiety .

Long Elimination Half-Life

Early clinical trials show that dasotraline has a slow absorption and long elimination half-life . This property could potentially make dasotraline a suitable candidate for once-daily dosing .

Potential Use in Obesity and Weight Loss

Given its efficacy in the treatment of binge-eating disorder, dasotraline could potentially be used in the treatment of obesity and weight loss . However, more research is needed in this area.

Safety And Hazards

In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported side effects such as loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasotraline hydrochloride

CAS RN

675126-08-6
Record name Dasotraline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DASOTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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